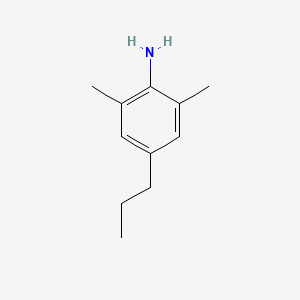

2,6-Dimethyl-4-propylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic chemistry and industrial applications. core.ac.uk Since the discovery of the first aniline dye, mauveine, by William Henry Perkin in 1856, this class of compounds has become pivotal in the chemical industry. researchgate.net The versatility of the aniline scaffold allows for the synthesis of a vast array of molecules with diverse functionalities.

Aniline derivatives are crucial intermediates in the manufacturing of numerous commercial products. They are integral to the production of polymers like polyurethanes, rubber processing chemicals, agrochemicals, and pigments. core.ac.ukresearchgate.netnih.gov In the pharmaceutical sector, the chemical oxidation and functionalization of aniline derivatives contribute to the development of various drugs, including analgesics, anti-inflammatory agents, and anticancer therapies. Current time information in Bangalore, IN. The reactivity of the amino group, coupled with the potential for substitution on the aromatic ring, makes anilines indispensable precursors in organic synthesis. core.ac.uklookchem.com

Unique Structural Attributes and Reactivity Potential of 2,6-Dimethyl-4-propylaniline

This compound is a substituted aniline that possesses distinct structural features influencing its chemical behavior. Its molecular architecture is defined by a central benzene (B151609) ring bonded to an amino group (-NH2), two methyl groups at the ortho positions (2 and 6), and a propyl group at the para position (4).

Steric and Electronic Effects: The most significant attribute of this compound is the steric hindrance created by the two methyl groups flanking the amino group. This "ortho-substitution" forces the amino group to twist out of the plane of the aromatic ring. cdnsciencepub.com This structural distortion partially inhibits the resonance between the nitrogen lone pair and the benzene ring, which in turn decreases the electron-donating properties of the amino group compared to unhindered anilines. researchgate.netmdpi.com

Reactivity Potential: The substitution pattern of this compound directs its reactivity in chemical transformations. In electrophilic aromatic substitution reactions, the combined directing effects of the amino and alkyl groups strongly activate the ring. Given that the ortho and para positions relative to the powerful amino group are occupied, reactivity towards further substitution on the ring is influenced by these existing groups. For instance, the bromination of 2,6-dialkylanilines typically occurs at the 4-position; since this is already occupied by a propyl group, reactions like halogenation would be directed elsewhere, often to the 3-position, though potentially requiring specific conditions. prepchem.comgoogleapis.com

The sterically encumbered nature of the amino group makes this compound a valuable precursor for creating bulky ligands used in coordination chemistry and catalysis. chemistryviews.orgnih.gov These ligands can stabilize metal centers and influence the selectivity and activity of catalytic processes. chemistryviews.org However, this same steric bulk presents a challenge in certain C-N coupling reactions, often requiring specialized catalysts and conditions to proceed efficiently. nih.govescholarship.org

| Property | Value |

|---|---|

| CAS Number | 93359-87-6 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| LogP | 3.41930 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from lookchem.com.

Historical Context and Evolution of Research on this Class of Compounds

The study of aniline and its derivatives began with its first isolation in 1826 and blossomed with the advent of the synthetic dye industry in the mid-19th century. researchgate.net Early research focused on the fundamental reactions of aniline, such as nitration, halogenation, and diazotization, which laid the groundwork for modern organic synthesis. dntb.gov.ua

Research into sterically hindered anilines, such as 2,6-dialkylanilines, represents a more modern chapter in the history of this compound class. While early 20th-century studies explored the reactivity of compounds like 2,6-dimethylaniline, the full potential of these molecules was not realized until later. cdnsciencepub.comprepchem.com The development of advanced analytical techniques, such as NMR spectroscopy, allowed for a deeper understanding of how ortho-substituents influence the electronic structure and conformation of anilines. researchgate.netmdpi.com

Structure

3D Structure

Properties

CAS No. |

93359-87-6 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,6-dimethyl-4-propylaniline |

InChI |

InChI=1S/C11H17N/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3 |

InChI Key |

XCAXUUTZSDAIEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 4 Propylaniline

Classical Approaches to Anilines and Their Applicability to 2,6-Dimethyl-4-propylaniline

Classical methods for the synthesis of anilines, developed over the last century, provide a foundational framework for the preparation of this compound. These routes typically involve the introduction of a nitrogen-containing group onto an aromatic ring, followed by its conversion to an amino group.

Nitration-Reduction Strategies

One of the most traditional and widely employed methods for aniline (B41778) synthesis is the nitration of an aromatic compound followed by the reduction of the nitro group. youtube.com For the synthesis of this compound, this strategy would commence with a suitably substituted benzene (B151609) derivative.

A plausible synthetic pathway begins with 1,3-dimethylbenzene (m-xylene). Friedel-Crafts acylation with propanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction, would yield 1,3-dimethyl-5-propylbenzene. Subsequent nitration of this intermediate would likely lead to the formation of 1,5-dimethyl-2-nitro-3-propylbenzene due to the directing effects of the alkyl groups. The final step involves the reduction of the nitro group to an amine, yielding this compound. Common reducing agents for this transformation include tin or iron in acidic media, or catalytic hydrogenation. youtube.com

Table 1: Representative Reaction Conditions for Nitration-Reduction Synthesis

| Step | Reagents and Conditions | Product |

|---|---|---|

| Friedel-Crafts Acylation | 1,3-dimethylbenzene, propanoyl chloride, AlCl₃ | 1-(2,4-dimethylphenyl)propan-1-one |

| Clemmensen Reduction | Zinc amalgam, concentrated HCl | 1,3-dimethyl-5-propylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1,5-dimethyl-2-nitro-3-propylbenzene |

Reductive Amination Routes

Reductive amination offers an alternative classical approach to forming the C-N bond in aniline derivatives. masterorganicchemistry.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. rsc.orgrsc.org For the synthesis of this compound, a potential strategy could start from 4-amino-3,5-dimethylbenzaldehyde.

This starting material could be synthesized from 3,5-dimethylphenol through a series of reactions including formylation and nitration-reduction. The aldehyde would then undergo a reductive amination with a propylating agent, such as propionaldehyde, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the final product. masterorganicchemistry.com However, the synthesis of the starting aldehyde is multi-step and may present challenges in regioselectivity.

Modern Synthetic Strategies for this compound Synthesis

Contemporary synthetic organic chemistry has introduced several powerful methods for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to classical approaches.

Catalytic Amination Techniques (e.g., Buchwald-Hartwig, Ullmann Reactions)

Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.orgrug.nl To synthesize this compound, one could envision the coupling of 4-bromo-1,3-dimethyl-5-propylbenzene with ammonia (B1221849) or an ammonia equivalent. The synthesis of the aryl bromide precursor can be achieved through bromination of 1,3-dimethyl-5-propylbenzene.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction typically requires harsher conditions than the Buchwald-Hartwig amination but can be a viable alternative. nih.gov The coupling of 4-bromo-1,3-dimethyl-5-propylbenzene with an amine source in the presence of a copper catalyst would yield the desired product.

Table 2: Comparison of Catalytic Amination Reactions

| Reaction | Catalyst System | Typical Conditions |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, phosphine ligand, base (e.g., NaOtBu) | Toluene, 80-110 °C |

Direct Amination of Substituted Arenes

Direct C-H amination of arenes is an emerging and highly atom-economical strategy for the synthesis of anilines. rsc.orgnih.gova-star.edu.sg This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate. For the synthesis of this compound, this would involve the direct reaction of 1,3-dimethyl-5-propylbenzene with an aminating agent.

Rhodium-catalyzed direct amination with alkyl azides has been reported as a method for the formation of C-N bonds. ibs.re.kr The reaction of 1,3-dimethyl-5-propylbenzene with propyl azide in the presence of a rhodium catalyst could potentially yield this compound. Photoredox catalysis has also been shown to facilitate the direct C-H amination of arenes with primary amines. nih.gov

Multi-Component Reactions Incorporating Propyl and Dimethyl Moieties

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. nih.govrsc.orgnih.gov Several MCRs are known to produce highly substituted anilines. nih.gov For the synthesis of this compound, a hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, and an amine, followed by aromatization.

For instance, a reaction between ethyl 3-oxopentanoate, formaldehyde, and ammonia, followed by a cyclization and aromatization sequence in the presence of a methylating agent, could potentially construct the desired aniline framework. However, controlling the regioselectivity of the methylation and ensuring the incorporation of the propyl group at the desired position would be significant challenges.

Regioselectivity and Chemo-selectivity Considerations in the Synthesis of this compound

Controlling selectivity is paramount in the synthesis of this compound to ensure a high yield of the correct isomer and to minimize byproduct formation.

Regioselectivity :

The high regioselectivity of the synthesis is primarily established during the Friedel-Crafts alkylation step. The substitution pattern of the starting material, 2,6-dimethylphenol, dictates the position of the incoming propyl group.

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group.

The two methyl (-CH₃) groups are also activating, ortho, para-directing groups.

Collectively, these groups strongly activate the aromatic ring for electrophilic substitution. The two methyl groups at the 2 and 6 positions create significant steric hindrance around the ortho positions relative to the hydroxyl group. Consequently, the electrophile (the propyl cation or its equivalent) is overwhelmingly directed to the less sterically hindered para position (position 4). This results in the highly regioselective formation of 4-propyl-2,6-dimethylphenol. The use of shape-selective catalysts like mordenite zeolites can further enhance this para-selectivity. nih.gov

Chemoselectivity :

Chemoselectivity is a critical consideration in both steps of the synthesis.

Alkylation Step : A potential side reaction during the Friedel-Crafts alkylation of phenol is O-alkylation, where the propyl group attaches to the oxygen of the hydroxyl group to form an ether. To favor the desired C-alkylation on the aromatic ring, reaction conditions must be carefully controlled. Using solid acid catalysts and optimizing the temperature can significantly improve the selectivity for C-alkylation. researchgate.net Over-alkylation, leading to the introduction of multiple propyl groups, is another potential issue, which can be mitigated by controlling the stoichiometry of the reactants.

Amination Step : In the conversion of 4-propyl-2,6-dimethylphenol to the corresponding aniline, the key challenge is the selective conversion of the hydroxyl group to an amine without altering other parts of the molecule. The catalytic amination process is highly chemoselective for this transformation under high temperature and pressure. google.comprepchem.com The catalyst and conditions are chosen to avoid reduction of the aromatic ring or cleavage of the alkyl groups.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be effectively applied to the synthesis of this compound to create a more environmentally benign and efficient process.

Catalysis : The use of catalysts is central to the green credentials of this synthesis. In the alkylation step, traditional homogeneous Lewis acid catalysts like AlCl₃ or FeCl₃ generate significant waste and are difficult to regenerate. nih.gov Replacing these with solid, heterogeneous catalysts such as zeolites offers substantial advantages. Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste and simplifying product purification. nih.govbeilstein-journals.org Similarly, the catalytic amination step relies on a small amount of a recyclable precious metal catalyst, which is preferable to stoichiometric reagents. google.com

Atom Economy : The alkylation of 2,6-dimethylphenol with propene is an addition reaction with high atom economy, as all atoms of the reactants are incorporated into the desired intermediate product. The subsequent amination reaction with ammonia also has a high atom economy, with water being the only byproduct.

Use of Safer Solvents and Auxiliaries : Modern approaches to aniline synthesis focus on reducing or eliminating the use of hazardous organic solvents. Some catalytic hydrogenation processes for producing substituted anilines can be performed in water or under solvent-free conditions, significantly improving the environmental profile of the synthesis. google.com

Waste Prevention : By employing highly selective and recyclable catalysts, the formation of unwanted byproducts is minimized. This not only increases the yield of the desired product but also reduces the amount of waste generated, aligning with the primary principle of green chemistry.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Catalysis | Use of reusable solid acid catalysts (e.g., zeolites) for alkylation instead of stoichiometric Lewis acids. nih.gov Use of recyclable platinum or palladium catalysts for amination. google.com |

| Atom Economy | Alkylation with propene is an addition reaction. Amination with ammonia produces only water as a byproduct. |

| Safer Solvents | Potential for solvent-free conditions or use of water in catalytic reduction/amination steps. google.com |

| Waste Prevention | High regioselectivity minimizes isomeric byproducts. Recyclable catalysts reduce catalyst waste. |

Reaction Chemistry and Mechanistic Studies of 2,6 Dimethyl 4 Propylaniline

Reactivity of the Primary Amine Functionality

The primary amine group in 2,6-Dimethyl-4-propylaniline is a key site of reactivity, participating in a range of reactions typical of arylamines. However, the flanking methyl groups can sterically hinder the approach of bulky reagents to the nitrogen atom, influencing reaction rates and, in some cases, the feasibility of certain transformations.

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution with various acylating agents to form corresponding amides. A common example is the reaction with acetyl chloride or acetic anhydride to yield N-(2,6-dimethyl-4-propylphenyl)acetamide. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or acetate) results in the formation of the stable amide product.

The synthesis of lidocaine, a widely used local anesthetic, involves a similar acylation step where 2,6-dimethylaniline is treated with chloroacetyl chloride. While not the exact target molecule, this reaction provides a well-documented analogue for the reactivity of the amino group in a sterically hindered environment. The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct.

Table 1: Representative Nucleophilic Acyl Substitution Reaction of a 2,6-Dialkylaniline

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 2,6-Dimethylaniline | Chloroacetyl chloride | N-(2,6-dimethylphenyl)-2-chloroacetamide | Glacial acetic acid, Sodium acetate |

Formation of Imines and Related Derivatives

The primary amine functionality of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine.

The formation of imines from sterically hindered anilines, such as 2,6-disubstituted anilines, can be influenced by the steric bulk of both the aniline and the carbonyl compound. While the reaction with simple aldehydes may proceed readily, reactions with bulky ketones might be slower or require more forcing conditions. The general mechanism involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the amine.

Diazotization and Subsequent Transformations

Like most primary arylamines, this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting 2,6-dimethyl-4-propylbenzenediazonium salt is a versatile intermediate in organic synthesis.

These diazonium salts can undergo a variety of transformations, including Sandmeyer-type reactions, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using copper(I) salts as catalysts. They can also participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group.

Aromatic Ring Reactivity and Substituent Effects on this compound

The reactivity of the aromatic ring in this compound towards electrophilic substitution is influenced by the combined directing and activating/deactivating effects of the amino group and the three alkyl substituents.

Electrophilic Aromatic Substitution Patterns (Consideration of Steric Hindrance)

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. The methyl and propyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho to the amino group are blocked by the methyl groups. The position para to the amino group is occupied by the propyl group. Therefore, electrophilic attack is directed to the remaining available positions on the ring.

A key consideration is the significant steric hindrance imposed by the two ortho-methyl groups. This steric bulk can impede the approach of electrophiles to the positions adjacent to the amino group. Consequently, electrophilic substitution is most likely to occur at the positions meta to the amino group (positions 3 and 5), which are ortho and para to the activating alkyl groups.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a 2,6-Dialkyl-4-alkylaniline Analogue

| Electrophile | Predicted Major Product(s) | Rationale |

| Br₂ | 3-Bromo-2,6-dimethyl-4-propylaniline | Steric hindrance at positions ortho to the amino group directs substitution to the less hindered meta positions. |

| HNO₃/H₂SO₄ | 3-Nitro-2,6-dimethyl-4-propylaniline | Similar to bromination, nitration is expected to occur at the sterically accessible and electronically activated meta positions. |

Influence of Alkyl Groups and Amino Group on Electron Density Distribution

The electron density distribution in the aromatic ring of this compound is a critical factor in determining its reactivity. The amino group, through its +M (mesomeric) effect, significantly increases the electron density of the ring, particularly at the ortho and para positions. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, enhancing its nucleophilicity.

The methyl and propyl groups, through their +I (inductive) and hyperconjugation effects, also contribute to increasing the electron density of the aromatic ring. This cumulative electron-donating effect from all four substituents makes the aromatic ring of this compound highly activated towards electrophilic attack.

However, the steric hindrance from the ortho-methyl groups can cause the amino group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" can reduce the overlap between the nitrogen lone pair and the aromatic π-system, thereby diminishing the activating effect of the amino group to some extent. Computational studies on similarly substituted anilines could provide a more quantitative understanding of the electron density distribution and its impact on reactivity.

Formation and Reactivity of Advanced Derivatives of this compound

The synthesis of advanced derivatives from a core molecule like this compound is fundamental to exploring its potential applications in various fields of chemistry. Key modifications typically involve reactions at the nitrogen atom of the aniline group.

N-Alkylation and N-Arylation Reactions

N-alkylation and N-arylation reactions introduce alkyl or aryl groups, respectively, onto the nitrogen atom of the aniline. These transformations are crucial for synthesizing more complex amines. For sterically hindered anilines such as 2,6-dialkylanilines, these reactions often require specific catalytic systems to overcome the steric hindrance posed by the ortho-substituents. Common methods include reactions with alkyl halides, reductive amination with aldehydes or ketones, and transition metal-catalyzed cross-coupling reactions for arylation.

However, a detailed search of scientific databases did not yield specific examples or optimized conditions for the N-alkylation or N-arylation of this compound. Consequently, no data on reaction yields, catalyst systems, or the specific products formed from such reactions with this particular substrate can be provided.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of chemical reactions is crucial for their optimization and application. This involves the study of reaction pathways, transition states, and the kinetic and thermodynamic parameters that govern the transformation.

Elucidation of Transition States

The elucidation of transition states provides insight into the highest energy point along a reaction coordinate and is fundamental to understanding reaction kinetics. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for modeling transition states, determining their geometries, and calculating their energies. These theoretical studies, often complemented by experimental kinetic data, help to rationalize reaction outcomes and selectivity.

For reactions involving this compound, no studies focused on the elucidation of transition states for its potential transformations, such as N-alkylation, N-arylation, or cyclization, were found in the public domain.

Kinetic and Thermodynamic Studies of Reaction Pathways

Specific kinetic and thermodynamic data for reactions involving this compound are absent from the reviewed literature. There are no published reports detailing rate constants, activation energies, or enthalpy and entropy changes for the formation of its derivatives.

Computational and Theoretical Investigations of 2,6 Dimethyl 4 Propylaniline

Electronic Structure and Molecular Orbitals of 2,6-Dimethyl-4-propylaniline

The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's chemical identity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and molecular structure of organic compounds. researchgate.netdergipark.org.tr DFT calculations, often using methods like B3LYP with a 6-311+G(d,p) basis set, are employed to optimize the geometry of amine molecules and analyze their ground state properties. pku.edu.cniucr.org

For aromatic amines, ortho-substitution significantly influences the electronic properties of the amino group. mdpi.com In 2,6-disubstituted anilines, the presence of alkyl groups, such as the two methyl groups in this compound, introduces steric hindrance that can alter the hybridization of the nitrogen atom and its interaction with the aromatic ring. mdpi.com This steric inhibition can decrease the electron-donating properties of the amino group by disrupting the nN-πAr conjugation, where the nitrogen lone pair delocalizes into the benzene (B151609) ring. mdpi.comresearchgate.net The calculated and measured dipole moments of similarly substituted anilines confirm a considerable twist of the amino group relative to the plane of the benzene ring. mdpi.com This twisting results in decreased electron delocalization in the molecule. mdpi.com The propyl group at the para-position, being an electron-donating group, influences the electron density on the aromatic ring, further modifying the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.inforesearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netschrodinger.com

Table 1: Conceptual HOMO-LUMO Data and Reactivity Descriptors This table illustrates typical quantum chemical parameters calculated via DFT for aniline (B41778) derivatives, providing a conceptual framework for this compound.

| Parameter | Definition | Implication for this compound (Conceptual) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. dergipark.org.trresearchgate.net A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the energy lowering of a system when it accepts electrons. researchgate.netirjweb.com |

Conformational Analysis and Molecular Dynamics of this compound

The three-dimensional structure and dynamic behavior of a molecule are dictated by the interactions between its constituent atoms and groups.

The conformation of this compound is heavily influenced by steric interactions. The two methyl groups at the ortho-positions of the amino group create significant steric hindrance. This forces the propyl group and the amino group to adopt specific spatial arrangements to minimize repulsive forces. This steric crowding inhibits the free rotation of the C-N bond and can lead to a non-planar conformation where the amino group is twisted out of the plane of the benzene ring. mdpi.com This "steric inhibition to resonance" is a well-documented phenomenon in ortho-substituted anilines. mdpi.comresearchgate.net Computational methods can be used to calculate the relative energies of different conformers to determine the most stable, or preferred, conformation. rsc.org For this compound, the preferred conformation would balance the steric repulsion between the ortho-methyl groups and the amino hydrogens with the electronic stabilization gained from any residual conjugation.

The steric hindrance from the ortho-methyl groups not only influences the static conformation but also the dynamic behavior, particularly the rotational barrier around the N-aryl bond. csic.es In many diarylamines and substituted anilines, restricted rotation around C-N bonds can lead to atropisomerism, where different conformations can be isolated. csic.esresearchgate.net For this compound, the energy required to overcome the steric clash during rotation around the C(phenyl)-N bond is expected to be significant.

Studies on related N-aryl anilines have shown that rotational barriers can be quantified using computational methods and experimental techniques like dynamic NMR spectroscopy. researchgate.netresearchgate.net These barriers are sensitive to electronic effects; for instance, protonation at a remote site can significantly decelerate rotation rates by altering the electronic character and double bond character of the C-N bond. researchgate.netacs.org The dynamic behavior of this compound is thus a complex function of the steric demands of its substituents and the electronic environment of the molecule. Molecular dynamics simulations can provide further insights into the mobility and packing features of molecules with similar structural motifs. rsc.org

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction.

The reactivity of this compound is governed by a combination of electronic and steric factors. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. However, the steric hindrance from the two ortho-methyl groups can impede the approach of electrophiles to the positions ortho to the amino group. This steric shielding would likely direct electrophilic substitution preferentially to the positions meta to the amino group (positions 3 and 5), which are less sterically encumbered.

Furthermore, the electronic properties of the amino group itself are modulated by steric inhibition of resonance. The decreased electron-donating ability of the twisted amino group makes the aromatic ring less activated towards electrophilic attack compared to an unhindered aniline. mdpi.com The reactivity of the nitrogen atom itself (e.g., in acylation or alkylation reactions) is also reduced due to the steric bulk of the adjacent methyl groups. DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. thaiscience.info The HOMO/LUMO distribution also provides clues, with the location of the HOMO indicating likely sites of electrophilic attack. mdpi.com

Table 2: Predicted Reactivity for this compound

| Reaction Type | Predicted Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Moderately reactive; substitution at positions 3 and 5 favored. | The amino group activates the ring, but steric hindrance from ortho-methyl groups blocks positions 2 and 6. The para-position is already substituted. |

| N-Alkylation / N-Acylation | Low reactivity. | The nitrogen atom is sterically shielded by the two ortho-methyl groups, hindering the approach of reagents. |

| Oxidation | Susceptible to oxidation. | The aniline moiety can be oxidized, potentially at the nitrogen atom or leading to polymerization, similar to other anilines. |

| Diazotization | Unlikely to proceed normally. | The formation of a diazonium salt is likely hindered by the steric environment around the amino group. mdpi.com |

Computational Modeling of Electrophilic and Nucleophilic Attack

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound. researchgate.net These models calculate the electron distribution within the molecule, highlighting regions susceptible to attack by electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

The reactivity of an aniline derivative is primarily governed by the electronic effects of the substituents on the aromatic ring and the nitrogen atom of the amino group. The amino group (-NH₂) is a strong electron-donating group due to its +R (resonance) effect, which increases the electron density on the benzene ring, particularly at the ortho and para positions. mdpi.com However, this donating capacity can be moderated by the inductive effect (-I) of the nitrogen and significantly altered by steric hindrance. mdpi.com

In this compound, the two methyl groups at the ortho positions to the amino group introduce significant steric hindrance. This steric crowding can twist the amino group out of the plane of the benzene ring, inhibiting the resonance effect and thereby decreasing its electron-donating properties. mdpi.com The methyl groups themselves are electron-donating via inductive effects, which further enhances the electron density of the ring.

Electrophilic Attack: Electrophilic aromatic substitution is a key reaction type for anilines. Computational analysis through methods like Frontier Molecular Orbital (FMO) theory helps identify the likely sites of attack. The Highest Occupied Molecular Orbital (HOMO) indicates regions with high electron density that are favorable for electrophilic attack. For this compound, while the amino group activates the ring, the ortho positions (C2, C6) are blocked by methyl groups. The para position (C4) is occupied by the propyl group. Therefore, electrophilic attack would be directed towards the remaining meta positions (C3, C5) relative to the amino group, though these are generally less reactive in activated rings. The nitrogen atom's lone pair also makes it a strong nucleophilic center, susceptible to attack by electrophiles (e.g., protonation), although this is also subject to steric hindrance from the adjacent methyl groups. acs.orgresearchgate.net

Nucleophilic Attack: Nucleophilic attack on the molecule is less common unless the ring is modified with strong electron-withdrawing groups. The molecule itself, being electron-rich, is more likely to act as a nucleophile. unibo.it However, theoretical models can predict sites for nucleophilic attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), which highlights electron-deficient areas. In scenarios involving the formation of a diazonium salt, the nitrogen atoms would become highly electrophilic and susceptible to nucleophilic attack.

The table below summarizes the predicted reactivity sites based on computational analysis principles.

| Molecular Site | Predicted Attacking Species | Governing Factors | Notes |

| Aromatic Ring (C3, C5 positions) | Electrophile | Electron-donating effects of -NH₂ and alkyl groups. | The primary sites for electrophilic aromatic substitution, as ortho and para positions are blocked. |

| Amino Group (Nitrogen Atom) | Electrophile (e.g., H⁺) | High electron density from the lone pair. | Steric hindrance from ortho-methyl groups may reduce reactivity. mdpi.com |

| Propyl Group (C-H bonds) | Radical Species | Weaker C-H bonds relative to aromatic C-H. | Susceptible to free-radical substitution under specific conditions (e.g., with NBS). |

Energy Profiles of Multi-step Reactions

Many chemical reactions proceed through multiple steps involving the formation of transient species like intermediates and transition states. khanacademy.org An energy profile diagram is a theoretical representation that maps the potential energy of a system as it progresses from reactants to products. youtube.com These profiles are crucial for understanding reaction mechanisms, identifying rate-determining steps, and predicting reaction feasibility. savemyexams.com

For a typical multi-step reaction involving this compound, such as an electrophilic aromatic substitution, the energy profile would display distinct peaks and valleys. savemyexams.com

Reactants: The starting point of the profile, representing the initial energy of this compound and the electrophile.

Transition State 1 (TS1): The first energy peak. It represents the high-energy, unstable arrangement of atoms as the electrophile begins to form a bond with the aromatic ring. The activation energy (Ea1) for this step is the energy difference between the reactants and TS1. youtube.com

Intermediate: A valley between two transition states. In electrophilic aromatic substitution, this is often a resonance-stabilized carbocation known as a sigma complex or arenium ion. Intermediates are real chemical species that exist for a finite, though often very short, lifetime. savemyexams.com

Transition State 2 (TS2): The second energy peak. This corresponds to the energy maximum as a proton is removed from the sigma complex to restore the aromaticity of the ring. The activation energy for this step (Ea2) is the energy difference between the intermediate and TS2.

The following table outlines the components of a hypothetical energy profile for the nitration of this compound at the C3 position.

| Reaction Stage | Description | Significance |

| Reactants | This compound + Nitronium ion (NO₂⁺) | Initial state of the system. |

| Transition State 1 | Partial bond formation between C3 of the ring and the nitronium ion. | Highest energy point of the first step; determines the rate of sigma complex formation. |

| Intermediate | Sigma complex (Arenium ion); positive charge delocalized over the ring. | A short-lived, actual chemical species that lies in an energy minimum between two steps. savemyexams.com |

| Transition State 2 | Partial bond breaking between C3 and its hydrogen atom. | Highest energy point of the second step; determines the rate of proton loss to restore aromaticity. |

| Products | 3-Nitro-2,6-dimethyl-4-propylaniline + H⁺ | Final, stable state of the system. |

Intermolecular Interactions and Solvation Effects on this compound

The physical properties and chemical reactivity of this compound are significantly influenced by intermolecular forces and its interactions with solvent molecules (solvation). These non-covalent interactions dictate properties like boiling point, solubility, and the stabilization of reactants, transition states, and products in a reaction. umich.edu

The structure of this compound allows for several types of intermolecular interactions:

Hydrogen Bonding: The primary amino group (-NH₂) contains a hydrogen atom bonded to a highly electronegative nitrogen atom, making it a hydrogen bond donor. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. lookchem.com This enables the molecules to form N-H···N hydrogen bonds with each other or with protic solvent molecules like water or alcohols.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-N and N-H bonds. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another.

London Dispersion Forces: These are weak, temporary forces arising from fluctuations in electron density. As a molecule with 12 heavy atoms and a total of 18 atoms, this compound has a significant surface area, leading to substantial London dispersion forces. lookchem.com These are the primary interactions between the nonpolar propyl group and the benzene ring.

Solvation Effects:

The way this compound interacts with a solvent can profoundly affect its behavior. The choice of solvent can influence reaction rates and even the position of chemical equilibria.

Solubility: The molecule has both polar (amino group) and nonpolar (aromatic ring, alkyl groups) regions. The calculated logarithmic partition coefficient (LogP) of 3.41930 indicates that it is significantly more soluble in nonpolar, lipophilic solvents than in polar, aqueous solvents. lookchem.com

Steric Hindrance to Solvation: The two methyl groups ortho to the amino group create a sterically hindered environment. This can impede the ability of solvent molecules, especially bulky ones, to approach and solvate the amino group directly. mdpi.com This steric shielding can reduce the stabilizing effect that polar protic solvents might otherwise have on the nitrogen's lone pair or on a protonated form of the amine.

Solvent Effects on Reactivity: In a reaction, the solvent's ability to stabilize or destabilize the reactants, transition state, and products determines its effect on the reaction rate. For instance, a polar solvent might stabilize a charged intermediate (like a sigma complex), potentially speeding up a reaction. uchile.cl Conversely, for a reaction where reactants are more strongly solvated than the transition state, the reaction rate may decrease. The interaction between the solvent (biophase) and the molecule (ligand) is a complex interplay of enthalpic and entropic factors. umich.edu

The table below details the key intermolecular forces and properties related to solvation for this compound.

| Interaction/Property | Responsible Molecular Feature(s) | Significance |

| Hydrogen Bond Donor | N-H bond in the amino group | Allows interaction with H-bond acceptors (e.g., water, ethers, other amine molecules). |

| Hydrogen Bond Acceptor | Nitrogen lone pair | Allows interaction with H-bond donors (e.g., water, alcohols). |

| London Dispersion Forces | Entire molecule, especially the aromatic ring and propyl chain. | Primary force of attraction in nonpolar solvents; contributes to self-association. |

| Hydrophobicity (LogP = 3.41930) | Propyl group, dimethylated benzene ring | Low solubility in water, high solubility in nonpolar organic solvents. lookchem.com |

| Steric Shielding | Two ortho-methyl groups | Hinders direct solvation of the amino group, potentially weakening its basicity in solution compared to unhindered anilines. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 4 Propylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. For 2,6-Dimethyl-4-propylaniline, its symmetrical structure simplifies certain aspects of its spectra while the alkyl substituents provide characteristic signals.

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each type of proton. The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry and would appear as a single signal (a singlet). The two methyl groups at positions 2 and 6 are also equivalent and would produce a sharp singlet. The propyl group at position 4 would exhibit a characteristic pattern: a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene protons attached to the aromatic ring. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy : Due to molecular symmetry, the ¹³C NMR spectrum would display fewer signals than the total number of carbon atoms. There would be distinct signals for the four types of aromatic carbons (C1, C2/6, C3/5, and C4), one signal for the two equivalent methyl carbons, and three signals for the propyl group carbons. The chemical shifts are influenced by the electron-donating nature of the amino and alkyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (3,5) | Singlet | ~6.7-6.9 | - |

| -NH₂ | Broad Singlet | ~3.5-4.5 | - |

| -CH₂- (Aromatic) | Triplet | ~2.4-2.6 | ~35-40 |

| -CH₂- (Middle) | Sextet | ~1.5-1.7 | ~22-26 |

| -CH₃ (Propyl) | Triplet | ~0.9-1.0 | ~13-15 |

| -CH₃ (Ring) | Singlet | ~2.1-2.3 | ~17-20 |

| C-NH₂ (1) | - | - | ~140-145 |

| C-CH₃ (2,6) | - | - | ~120-125 |

| C-H (3,5) | - | - | ~128-132 |

For complex molecules, 2D NMR experiments are essential to definitively assign signals and understand through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation between the adjacent methylene and methyl protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. nih.gov This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton singlet to the C3/5 carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.net This is crucial for piecing together the molecular skeleton. Expected correlations would include the protons of the ring-attached methyl groups with the C1, C2/6, and C3/5 carbons, and the benzylic protons of the propyl group with carbons C3/5 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is vital for stereochemical analysis. In this molecule, NOESY could show correlations between the amine protons and the protons of the adjacent methyl groups, confirming their spatial proximity.

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. mdpi.com For this compound, ssNMR could be invaluable for:

Polymorph Identification : Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Adduct Formation : If the aniline (B41778) forms adducts or salts, ssNMR can probe the intermolecular interactions and structural changes that occur upon their formation. Studies on aniline derivatives, such as polyaniline, have demonstrated the power of ssNMR in characterizing complex solid materials. mdpi.com

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M•+), which can then fragment in characteristic ways.

Molecular Ion and Fragmentation : According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu this compound (C₁₁H₁₇N) has a molecular weight of 163, and its mass spectrum would show a molecular ion peak at m/z = 163. The most prominent fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage, which results in a stable benzylic cation. libretexts.org For this molecule, the primary fragmentation is the loss of an ethyl radical (•CH₂CH₃) from the propyl group, leading to a highly stable secondary benzylic carbocation. This would produce a major fragment ion, likely the base peak, at m/z = 134.

Isotopic Labeling : To confirm fragmentation mechanisms, isotopic labeling can be employed. For example, synthesizing this compound with deuterium atoms at specific positions in the propyl group would cause the corresponding fragment peaks in the mass spectrum to shift by the mass of the incorporated deuterium, verifying the proposed cleavage sites.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z Value | Proposed Identity | Formula of Ion | Comments |

|---|---|---|---|

| 163 | Molecular Ion [M]•+ | [C₁₁H₁₇N]•+ | Parent ion. |

| 148 | [M - CH₃]•+ | [C₁₀H₁₄N]•+ | Loss of a methyl radical. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition. researchgate.net

For this compound, HRMS would measure its exact mass as 163.13610 Da, which corresponds uniquely to the elemental formula C₁₁H₁₇N. lookchem.com When synthesizing novel derivatives of this compound, for example, through reactions involving the amine group, HRMS is critical for:

Formula Confirmation : It confirms that the derivative has the expected elemental formula, distinguishing it from isomers or other potential products with the same nominal mass.

Purity Assessment : It can help identify impurities by detecting ions with unexpected elemental compositions.

This capability is essential in research and development for validating the structures of newly synthesized chemical entities. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. In the context of this compound, these methods provide detailed information regarding the vibrational modes of its constituent functional groups, namely the aniline and alkyl moieties.

Characteristic Vibrational Modes of the Aniline and Alkyl Groups

The vibrational spectrum of this compound is a composite of the characteristic vibrations of the aniline ring and the attached alkyl (methyl and propyl) groups. The amino (-NH₂) group of the aniline moiety gives rise to distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching vibrations are typically observed in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. The -NH₂ scissoring mode is expected around 1600-1650 cm⁻¹.

The aromatic ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1400–1650 cm⁻¹ region sphinxsai.com. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found in the fingerprint region of the spectrum.

The alkyl substituents (methyl and propyl groups) also contribute to the vibrational spectrum. The C-H stretching vibrations of the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ range. The bending vibrations of these groups, such as scissoring and rocking modes, occur at lower frequencies, typically in the 1300-1470 cm⁻¹ region. The C-C stretching of the propyl group will also be present at lower wavenumbers.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Aniline (-NH₂) | 3450 - 3500 |

| Symmetric N-H Stretch | Aniline (-NH₂) | 3350 - 3400 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl & Propyl Groups | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| N-H Scissoring | Aniline (-NH₂) | 1600 - 1650 |

| C-H Bending | Methyl & Propyl Groups | 1370 - 1470 |

| C-N Stretch | Aniline | 1250 - 1350 |

| C-H Out-of-plane Bend | Aromatic Ring | 750 - 900 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar molecules.

Hydrogen Bonding and Intermolecular Association Studies

The amino group of this compound can participate in hydrogen bonding, acting as a hydrogen bond donor. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds can form between aniline molecules. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequencies) of the N-H stretching bands in the FT-IR spectrum aip.orgaip.org. The magnitude of this shift can provide information about the strength of the hydrogen bonding interactions.

In dilute solutions of non-polar solvents, intermolecular hydrogen bonding is minimized, and the N-H stretching bands are sharper and appear at higher frequencies. By comparing the spectra of this compound in different solvents of varying polarity and concentration, the extent of hydrogen bonding and intermolecular association can be investigated. For instance, in solvents capable of acting as hydrogen bond acceptors, such as ethers or esters, N-H···O hydrogen bonds can be formed, leading to characteristic shifts in the N-H vibrational frequencies.

X-ray Crystallographic Studies of this compound and its Solid-State Adducts

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its adducts, this technique can elucidate the precise molecular geometry, conformation, and the nature of intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the bond lengths, bond angles, and torsion angles of the molecule with high precision. This would provide valuable insights into the conformation of the propyl group and the planarity of the aniline ring.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking interactions. In the crystal structure of this compound, it is expected that intermolecular N-H···N hydrogen bonds would play a significant role in organizing the molecules into specific motifs, such as chains or sheets researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The aniline chromophore, consisting of the benzene ring and the amino group, is responsible for these characteristic absorptions.

The UV-Vis spectrum of aniline typically shows two main absorption bands: a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. These bands are attributed to π → π* electronic transitions. The presence of alkyl groups on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the electron-donating nature of the alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO).

For this compound, the presence of three alkyl groups (two methyl and one propyl) is expected to result in a noticeable bathochromic shift of the absorption maxima compared to unsubstituted aniline. The exact position and intensity of the absorption bands would also be influenced by the solvent polarity.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Chromophore | Predicted λ_max (nm) |

| π → π* (Primary) | Substituted Benzene Ring | 240 - 255 |

| π → π* (Secondary) | Substituted Benzene Ring | 290 - 305 |

Note: The data in this table is predictive and based on the expected electronic transitions for alkyl-substituted anilines.

Role and Applications of 2,6 Dimethyl 4 Propylaniline in Non Biological Chemical Systems

As a Synthetic Intermediate in Advanced Organic Synthesis (Excluding Pharmaceutical APIs)

2,6-Dimethyl-4-propylaniline serves as a valuable building block in organic chemistry. Its structure, featuring a reactive amino group ortho-flanked by two methyl groups and a propyl group at the para position, provides a unique combination of reactivity and steric properties that are leveraged in the synthesis of specialty chemicals.

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a well-established two-step process involving diazotization followed by a coupling reaction. google.com Aromatic amines, or anilines, are fundamental starting materials for this process, where they function as the "diazo component."

This compound can serve as the diazo component. The synthesis begins with the treatment of the aniline (B41778) with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amino group (–NH₂) into a highly reactive diazonium salt (–N₂⁺Cl⁻). This intermediate is then immediately reacted with a "coupling component," which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. The electrophilic diazonium group attacks the electron-rich ring of the coupling component to form the stable azo linkage, creating the final dye molecule.

The specific substituents on this compound influence the final color and properties of the dye. The electron-donating methyl and propyl groups can modify the electronic properties of the azo system, thereby affecting its absorption spectrum and fastness properties. While it is not one of the most common precursors, its structure allows for the creation of a variety of yellow, orange, and red dyes.

Table 1: Hypothetical Azo Dyes from this compound This interactive table illustrates potential dye structures formed by reacting the diazonium salt of this compound with various coupling components.

| Coupling Component | Resulting Azo Dye Structure (Simplified) | Potential Color Class |

|---|---|---|

| Phenol | 2,6-Dimethyl-4-propylphenyl-azo-phenol | Yellow-Orange |

| N,N-Dimethylaniline | 2,6-Dimethyl-4-propylphenyl-azo-(N,N-dimethylaniline) | Orange-Red |

| 2-Naphthol | 2,6-Dimethyl-4-propylphenyl-azo-2-naphthol | Red |

While not typically used as a direct monomer for creating a polymer backbone, this compound is a critical building block for synthesizing ligands that form highly active polymerization catalysts, often referred to as initiators or pre-catalysts. Its most significant application in this area is in the creation of α-diimine and iminopyridine ligands. researchgate.netmdpi.com

The synthesis involves a condensation reaction between the aniline and a diketone (e.g., 2,3-butanedione (B143835) or acenaphthenequinone (B41937) for α-diimines) or a pyridinecarboxaldehyde for iminopyridines. rsc.orgrsc.org For example, reacting two equivalents of this compound with one equivalent of acenaphthenequinone yields a bulky α-diimine ligand. mdpi.com These ligands are then complexed with late transition metals, most notably nickel(II) or palladium(II), to form the active catalyst. researchgate.netsci-hub.se These catalysts are renowned for their ability to polymerize olefins like ethylene (B1197577) and propylene (B89431) into materials with specific microstructures. rsc.org

Table 2: Synthesis Pathway from Aniline to Polymerization Pre-catalyst This table outlines the synthetic transformation of a 2,6-dialkylaniline into a representative α-diimine nickel(II) complex.

| Step | Reactants | Product | Chemical Transformation |

|---|---|---|---|

| 1. Ligand Synthesis | This compound (2 eq.) + Acenaphthenequinone (1 eq.) | α-Diimine Ligand | Condensation / Imine Formation |

| 2. Complexation | α-Diimine Ligand + (DME)NiBr₂ (Dimethoxyethane nickel bromide) | [α-Diimine]NiBr₂ Complex | Ligand Exchange / Coordination |

Substituted anilines are a cornerstone in the synthesis of numerous agrochemicals, particularly anilide and chloroacetanilide herbicides. google.comnih.gov These herbicides function by inhibiting specific biological processes in weeds. The synthesis of these compounds is a direct application of amine chemistry. 2,6-Dialkylanilines are valuable intermediates for these pesticidal active compounds. google.com

A primary synthetic route involves the N-acylation of the aniline. For instance, to create a chloroacetanilide herbicide, a 2,6-dialkylaniline like this compound is reacted with chloroacetyl chloride in the presence of a base or under conditions to trap the HCl byproduct. This forms an N-(2,6-dimethyl-4-propylphenyl)-2-chloroacetamide. Further modifications, such as N-alkoxymethylation, can be performed to produce a range of active herbicidal compounds. google.com The specific arrangement of the alkyl groups on the aniline ring is crucial for the molecule's eventual efficacy and crop selectivity, making compounds like this compound valuable starting points for developing new crop protection agents. chembk.com

In Catalysis and Coordination Chemistry

The true value of this compound in modern chemistry lies in its use in catalysis, where its derivatives serve as ligands that coordinate to transition metals. The steric and electronic properties of the aniline are precisely translated into the performance of the resulting catalyst.

As mentioned previously, derivatives of this compound are excellent precursors for ligands in transition metal catalysis. The resulting α-diimine and iminopyridine ligands coordinate strongly to metals like nickel, palladium, cobalt, and iron. researchgate.netmdpi.comnih.gov

The general synthetic route involves the condensation of the aniline with a suitable carbonyl compound to form an imine-containing ligand. rsc.org This ligand is then reacted with a metal salt, such as NiBr₂ or CoCl₂, to form the final complex. mdpi.com These complexes have proven to be highly effective catalysts for olefin polymerization. For example, α-diimine nickel(II) complexes synthesized from substituted anilines are highly active for ethylene polymerization, producing polyethylenes with a range of molecular weights and branching densities. mdpi.comsci-hub.se Similarly, iminopyridine cobalt(II) complexes are used to catalyze the polymerization of 1,3-butadiene. mdpi.com The aniline framework provides the essential steric and electronic environment that dictates the catalyst's behavior.

The substitution pattern of this compound is not arbitrary; it is a deliberate design feature that modulates the activity and selectivity of a metal catalyst. The two methyl groups in the ortho positions (positions 2 and 6) are of paramount importance. nih.gov

Steric Effects: The bulky ortho-methyl groups provide significant steric hindrance around the nitrogen atom. When this aniline is converted into a ligand and coordinated to a metal, these groups act as "picket fences" that shield the metal center. This steric protection has several profound effects:

It slows down chain termination reactions, such as β-hydride elimination, which are responsible for producing low molecular weight oligomers. This retardation allows the polymer chain to grow much longer, resulting in high molecular weight polymers. researchgate.netrsc.org

It creates a well-defined coordination pocket that influences how monomer molecules can approach and insert into the growing polymer chain, thereby controlling the polymer's microstructure (e.g., branching). sci-hub.se

It can enhance the thermal stability of the catalyst, allowing polymerization reactions to be run at higher temperatures. rsc.org

Studies comparing ligands with different aryl substituents have consistently shown that increasing the steric bulk at the ortho positions of the aniline ring leads to catalysts that produce higher molecular weight polymers and often exhibit different activity profiles. nih.govnsf.gov

Table 3: Influence of Aniline-Derived Ligand Structure on Ethylene Polymerization with Ni(II) Catalysts This table summarizes general research findings on how ligand sterics, derived from the aniline precursor, impact catalytic outcomes.

| Aniline Precursor for Ligand | Steric Hindrance | Typical Polymer Molecular Weight | General Catalytic Activity |

|---|---|---|---|

| Aniline (unsubstituted) | Low | Low (Oligomers) | Varies |

| 2,6-Dimethylaniline | Moderate | High | High |

| 2,6-Diisopropylaniline | High | Very High | Often higher than dimethyl analogue |

Studies on Metal-Ligand Binding and Stability Constants

A thorough search of scientific databases and chemical literature yielded no specific studies focused on the metal-ligand binding properties or stability constants of this compound. In coordination chemistry, anilines and their derivatives can act as ligands, donating the lone pair of electrons from the nitrogen atom to a metal center to form coordination complexes. The stability of these complexes is quantified by stability constants, which are crucial for understanding their behavior in solution. However, no experimental or theoretical data on the formation of such complexes with this compound, nor any determination of their stability constants, appear to be published.

In Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not well-documented in the available literature. While aniline derivatives can be versatile in polymer applications, specific research on this particular compound is absent.

There are no available research articles or patents that describe the incorporation of this compound into polymer backbones or as a side-chain modification to alter material properties. The synthesis of polymers often involves monomers with specific functional groups that can undergo polymerization reactions. While the amine group of this compound could theoretically be functionalized for such purposes, no studies have been published detailing such work.

Amines are a well-known class of curing agents for epoxy resins and other thermosetting polymers. They react with the polymer precursors to form a cross-linked network, thereby hardening the material. Despite the potential for this compound to act as a curing agent due to its primary amine functionality, no specific research has been found that investigates its use in this capacity. Consequently, there is no data available on its reactivity, curing performance, or the properties of polymers cured with this specific compound.

The development of optoelectronic and conductive polymers often utilizes aromatic amines and anilines as building blocks due to their electronic properties. These materials are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. However, a review of the literature indicates that this compound has not been a subject of research in the development of such materials. There are no published studies on its use as a monomer or dopant for conductive or optoelectronic polymers.

In Analytical Chemistry Methodologies (Beyond Basic Identification)

While basic identification of this compound is possible through standard analytical techniques, its application in more advanced analytical methodologies is not reported.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net This can enhance detectability or improve separation. Primary amines are often targeted for derivatization. However, there is no evidence in the scientific literature of this compound being used as a derivatizing agent for the analysis of complex mixtures.

Use in Chromatography for Enhanced Separation

Chromatographic separations rely on the differential partitioning of analytes between a stationary phase and a mobile phase. chemcoplus.co.jpresearchgate.net Enhanced separation can be achieved through various means, such as modifying the stationary phase, altering the composition of the mobile phase, or using chemical additives that interact with the analytes. chromatographyonline.comsigmaaldrich.com Common strategies include:

Mobile Phase Additives: In High-Performance Liquid Chromatography (HPLC), additives like acids, bases, or salts are used to control the ionization of analytes, which affects their retention and selectivity. nih.gov For instance, amines such as triethylamine (B128534) are sometimes added to the mobile phase to reduce undesirable interactions between basic compounds and the silica (B1680970) support of the stationary phase. mdpi.com

Stationary Phase Chemistry: The chemical nature of the stationary phase is a primary determinant of separation selectivity. researchgate.net Stationary phases can be chemically modified (derivatized) to introduce specific functional groups that promote desired interactions with analytes. researchgate.net

Derivatization Reagents: In some cases, analytes are chemically modified with a derivatization reagent before analysis. mdpi.comscribd.com This is often done to improve their detectability or to alter their chromatographic behavior to enable or enhance separation. scribd.comresearchgate.net

While the parent compound, 2,6-dimethylaniline, appears in literature as an analyte being separated by gas chromatography, there are no documented instances of this compound being employed as a mobile phase additive, a constituent of a stationary phase, or a derivatization agent for the purpose of enhancing the separation of other chemical compounds. sielc.com Searches for its specific application in these roles did not yield any relevant research or industrial uses. Therefore, a detailed discussion or data table on its role in enhancing chromatographic separation cannot be provided.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 2,6-Dimethyl-4-propylaniline

The current industrial production of 2,6-dialkylanilines often relies on the catalytic alkylation of anilines with olefins using aluminum anilide catalysts. google.com While effective, these processes can involve harsh conditions and generate waste streams. Future research is poised to develop more sustainable and efficient synthetic methodologies.

Key Research Areas:

Green Chemistry Approaches: A significant push is toward developing "green" synthetic methods that minimize hazardous substances and byproducts. nih.govchemrxiv.orgchemrxiv.org Research into microwave-assisted synthesis, which can reduce reaction times and eliminate the need for organic solvents and catalysts, presents a promising avenue. tandfonline.com The use of aqueous ammonia (B1221849) in the presence of bimetallic catalysts for the direct amination of corresponding phenolic precursors is another area of interest. rsc.org

Catalyst-Free Methods: Photoinduced reactions are emerging as a sustainable alternative, leveraging light to drive chemical transformations without the need for traditional catalysts. researchgate.net Exploring these methods for the synthesis of this compound could lead to more environmentally benign processes.

Alternative Starting Materials: Investigating the synthesis of substituted anilines from non-traditional and renewable starting materials, such as waste polymers, is a growing field. rsc.org Adapting such strategies for this compound could contribute to a more circular chemical economy.

Challenges:

Selectivity: Achieving high regioselectivity to obtain the desired 2,6-disubstituted-4-propyl isomer remains a challenge, as competing reactions can lead to the formation of other isomers or polysubstituted products. prepchem.com

Scalability: Laboratory-scale green methods must be scalable to be industrially viable, which often requires overcoming challenges in reaction engineering and process optimization. nih.govchemrxiv.org

Exploration of New Reactivity Profiles and Complex Derivatizations

The steric hindrance provided by the two methyl groups ortho to the amine functionality in this compound significantly influences its reactivity. While this can be a challenge, it also offers opportunities for unique chemical transformations.

Key Research Areas:

Controlled Functionalization: Developing methods for the selective functionalization of the aromatic ring, despite the steric crowding, is a key area. This includes exploring novel halogenation, nitration, and other electrophilic substitution reactions. prepchem.comresearchgate.net

Complex Ligand Synthesis: The sterically encumbered nature of this compound and its derivatives makes them attractive precursors for the synthesis of bulky ligands used in catalysis and materials science. researchgate.netresearchgate.net Future work could focus on creating novel pincer-type and other complex ligand architectures.

Unlocking New Reaction Pathways: Investigating the reactivity of the amine group itself, particularly in reactions that can overcome the steric hindrance, is crucial. This could involve the use of highly reactive intermediates or novel catalytic systems to facilitate reactions like N-alkylation and N-arylation. acs.org The use of iminium ions as versatile intermediates for the synthesis of complex nitrogen-containing heterocycles from sterically hindered anilines is a promising approach. chemrxiv.org

Challenges:

Steric Hindrance: The primary challenge in the derivatization of this compound is overcoming the steric bulk of the ortho-methyl groups, which can significantly reduce reaction rates and yields. researchgate.netchemrxiv.orgnih.gov

Electronic Effects: The interplay between the electron-donating effects of the alkyl groups and the steric environment needs to be better understood to predict and control reactivity. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials.

Key Research Areas:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways and predict the outcomes of new derivatization reactions. acs.orgresearchgate.net This can help in identifying promising reaction conditions and catalysts.

Structure-Property Relationships: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecular structure of this compound derivatives with their physical and chemical properties, such as solubility and electronic characteristics. nih.gov

In Silico Design of Materials: Employing molecular dynamics simulations to predict the behavior of polymers and other materials incorporating this compound-based units. rsc.org This can aid in the design of new materials with tailored properties. Machine learning techniques are also being used to screen virtual libraries of catalysts to identify optimal candidates for specific reactions involving aniline (B41778) derivatives. asiaresearchnews.com

Challenges:

Accuracy of Models: The accuracy of computational models is highly dependent on the level of theory and the parameters used. Validating computational predictions with experimental data is crucial. asiaresearchnews.comdiva-portal.org

Complexity of Systems: Modeling complex systems, such as polymer blends or catalytic cycles, can be computationally expensive and require sophisticated modeling techniques.

Integration of this compound in Emerging Chemical Technologies (Non-Medical/Biological)

The unique structural features of this compound make it a candidate for incorporation into a variety of advanced materials.

Key Research Areas: